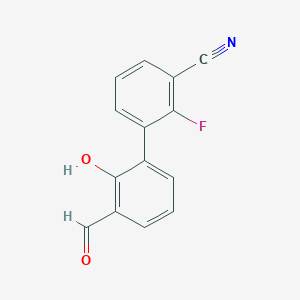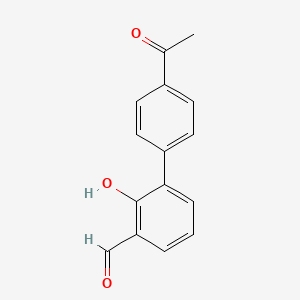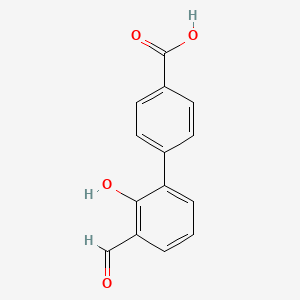
6-(3-Carboxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Carboxyphenyl)-2-formylphenol, 95% (6-CPF) is a chemical compound that belongs to the class of phenols. It is a white solid with a melting point of 106°C and a molecular weight of 144.14 g/mol. 6-CPF is a highly polar compound, and is soluble in water and most organic solvents. It is often used in research and laboratory experiments, due to its unique properties.
Mechanism of Action
6-(3-Carboxyphenyl)-2-formylphenol, 95% is a highly polar compound, and its chemical structure allows it to interact with other polar molecules. Its polar nature enables it to form hydrogen bonds with other molecules, which is essential for the synthesis of many organic compounds. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% can act as a catalyst in the synthesis of several organic compounds, by facilitating the formation of reactive intermediates.
Biochemical and Physiological Effects
6-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to inhibit the growth of several types of fungi, such as Candida albicans and Aspergillus niger. 6-(3-Carboxyphenyl)-2-formylphenol, 95% has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
6-(3-Carboxyphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly polar compound, which makes it soluble in a variety of solvents. Additionally, it is relatively inexpensive, and is readily available from chemical suppliers. However, 6-(3-Carboxyphenyl)-2-formylphenol, 95% is also a highly reactive compound, and can react with other molecules in the presence of oxygen or light. Therefore, it must be handled with care, and stored in an airtight container.
Future Directions
There are several potential future directions for the use of 6-(3-Carboxyphenyl)-2-formylphenol, 95% in scientific research. One potential application is in the synthesis of new pharmaceuticals, such as antibiotics and antivirals. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% could be used to synthesize new polymers, such as polyurethanes and polyesters. Finally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% could be used to synthesize new dyes and pigments, which could be used in a variety of applications.
Synthesis Methods
6-(3-Carboxyphenyl)-2-formylphenol, 95% can be synthesized from 3-nitrophenol, ethylene glycol, and sodium hydroxide. First, 3-nitrophenol is reacted with ethylene glycol in the presence of sodium hydroxide to form a diol intermediate. Then, the diol intermediate is oxidized with hydrogen peroxide to form 6-(3-Carboxyphenyl)-2-formylphenol, 95%. The entire reaction is carried out in an aqueous solution at room temperature.
Scientific Research Applications
6-(3-Carboxyphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the synthesis of carboxylic acids, which are important building blocks for many organic compounds. 6-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in the synthesis of several biologically active compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% is used as a reagent in the synthesis of several polymers, such as polyurethanes and polyesters.
properties
IUPAC Name |
3-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-11-5-2-6-12(13(11)16)9-3-1-4-10(7-9)14(17)18/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSNUAUQBIQBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685152 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Carboxyphenyl)-2-formylphenol | |
CAS RN |
1262003-78-0 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














